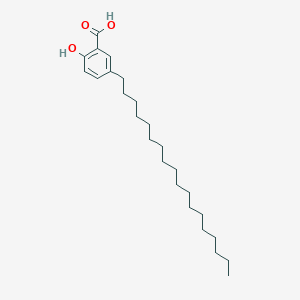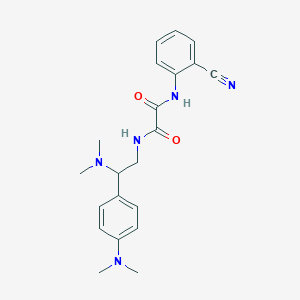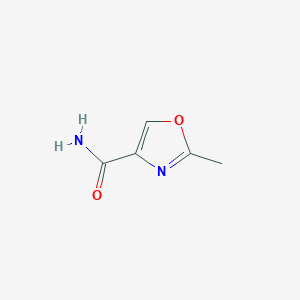![molecular formula C21H18N4O2S B2975890 2-ethoxy-N-(2-methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)nicotinamide CAS No. 863593-62-8](/img/structure/B2975890.png)
2-ethoxy-N-(2-methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)nicotinamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Thiazolopyrimidine is a hybrid molecule containing pyrimidine and thiazole heterocyclic rings . It’s found in several natural products and many synthetic molecules . There are several bioactive thiazolopyrimidines that possess anticancer activity .
Synthesis Analysis
Thiazolopyrimidine molecules have been prepared starting from various thiazoles . The reaction of thiazoles with thiourea yielded hybrid molecules in an excellent yield .Molecular Structure Analysis
The 2-pyridyl thiazolo[5,4-b]pyridine scaffold fits well into the ATP binding pocket of the PI3Kα kinase . It forms a hydrogen bond interaction with the Val851 residue of the hinge region and a water bridge with Typ836 and Asp810 .Chemical Reactions Analysis
Thiazolopyrimidines were efficiently prepared in seven steps from commercially available substances in moderate to good yields . All of these N-heterocyclic compounds were characterized by nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) analysis .Physical and Chemical Properties Analysis
The physical and chemical properties of thiazolopyrimidines can be determined using various spectroscopic techniques . For example, the yield, melting point, and NMR data can provide valuable information about the compound .科学的研究の応用
Chemical Synthesis and Biological Activity
2-ethoxy-N-(2-methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)nicotinamide, due to its complex structure, finds application in the synthesis of various bioactive molecules. For instance, derivatives of nicotinamide, which share structural similarities, have been synthesized and evaluated for their antimicrobial properties against a range of bacterial and fungal species, showing comparable activity to standard drugs (Patel & Shaikh, 2010). Similarly, thiazolo[3,2-a]pyridines, which are structurally related, have been prepared using multicomponent reactions, yielding compounds with promising anticancer activity across various cancer cell lines (Altuğ et al., 2011).
Corrosion Inhibition
Notably, nicotinamide derivatives have been investigated for their corrosion inhibition effects on mild steel in acidic conditions, demonstrating significant efficiency. These compounds suppress both anodic and cathodic processes, acting as mixed-type corrosion inhibitors, highlighting their potential in materials science for protecting metals against corrosion (Chakravarthy, Mohana, & Pradeep Kumar, 2014).
Antifungal and Anticancer Activities
Research into substituted nicotinamides has revealed a new class of compounds as potent inducers of apoptosis, with significant antifungal and anticancer activities. These compounds, through structure-activity relationship studies, have shown to inhibit microtubule polymerization, offering a pathway for the development of novel anticancer agents (Cai et al., 2003). Further exploration into 2-aminonicotinamide derivatives has identified them as effective antifungal agents, specifically against Candida albicans, indicating their utility in addressing fungal infections (Ni et al., 2017).
Lipophilicity and Drug Design
The study of nicotinic acid and its derivatives has provided insights into their lipophilicity, which is crucial for drug design and development. Understanding the lipophilic nature of these compounds helps in predicting their absorption, distribution, metabolism, and excretion (ADME) properties, essential for developing effective pharmaceuticals (Parys & Pyka, 2010).
作用機序
Target of Action
Similar compounds have been found to inhibit enzymes such as collagen prolyl-4-hydroxylase and DNA gyrase . These enzymes play crucial roles in collagen biosynthesis and DNA replication, respectively.
Mode of Action
It can be inferred that the compound interacts with its target enzyme, leading to inhibition of the enzyme’s activity .
Biochemical Pathways
Inhibition of collagen prolyl-4-hydroxylase would affect collagen biosynthesis , and inhibition of DNA gyrase would affect DNA replication . These effects could lead to downstream effects on cellular growth and proliferation.
Result of Action
Inhibition of collagen prolyl-4-hydroxylase could potentially lead to decreased collagen biosynthesis , and inhibition of DNA gyrase could potentially lead to inhibition of DNA replication . These effects could have implications for cellular growth and proliferation.
特性
IUPAC Name |
2-ethoxy-N-[2-methyl-3-([1,3]thiazolo[5,4-b]pyridin-2-yl)phenyl]pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N4O2S/c1-3-27-19-15(8-5-11-22-19)18(26)24-16-9-4-7-14(13(16)2)20-25-17-10-6-12-23-21(17)28-20/h4-12H,3H2,1-2H3,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHUVHFDZWRUJQB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC=N1)C(=O)NC2=CC=CC(=C2C)C3=NC4=C(S3)N=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-(4-pyridin-2-yl-1,3-thiazol-2-yl)-4-[4-[(4-pyridin-2-yl-1,3-thiazol-2-yl)carbamoyl]phenoxy]benzamide](/img/structure/B2975808.png)
![ethyl 2-[[2-[[(5E)-5-indol-3-ylidene-4-(2-methoxyethyl)-1H-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B2975810.png)
![N-[2-[[6-amino-1-(2-methylpropyl)-2,4-dioxopyrimidin-5-yl]-(2-methylpropyl)amino]-2-oxoethyl]-2-chloro-N-methylquinoline-4-carboxamide](/img/structure/B2975811.png)




![5-Bromo-N-[2-hydroxy-2-(4-thiophen-2-ylphenyl)ethyl]furan-2-carboxamide](/img/structure/B2975818.png)


![Methyl 2-(allylthio)-5-(4-isopropylphenyl)-7-methyl-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2975823.png)

![N-(6-fluorobenzo[d]thiazol-2-yl)-2-(4-(methylthio)phenyl)acetamide](/img/structure/B2975825.png)

